
1-Cyclopentylheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentylheptan-1-ol (C7H14O) is a monocyclic, aliphatic alcohol commonly used in scientific research. It is a primary alcohol with a molecular weight of 118.2 g/mol and a boiling point of 164.2 °C. C7H14O is a colorless liquid with a mild odor, and is slightly soluble in water. It is used in a variety of applications, including as a solvent, fuel additive, and in the synthesis of pharmaceuticals. C7H14O is a versatile compound that has gained popularity in recent years due to its low cost and availability.
科学的研究の応用
Cyclodextrin-based Pharmaceutics and Supramolecular Chemistry
Cyclodextrin-based pharmaceutics have emerged as a significant area of research due to the unique properties of cyclodextrins (CDs). These cyclic oligomers of glucose can form water-soluble inclusion complexes with small molecules and portions of large compounds, making them invaluable in pharmaceutical applications for improving drug bioavailability, stability, and delivery. The development of cyclodextrin-containing polymers offers new capabilities for the delivery of nucleic acids and other therapeutic agents, highlighting the potential for future applications in drug delivery systems (Davis & Brewster, 2004).
Supramolecular assemblies based on cyclodextrins represent another frontier of research. The ability of CDs to form stable complexes with various organic, inorganic, and biological molecules enables the construction of nano-scale supramolecular systems. These assemblies can interact with biologically important substrates, opening avenues for applications in supramolecular chemistry, biochemistry, and nanotechnology (Chen & Liu, 2010).
Cyclodextrins in Food Industry and Environmental Applications
In the food industry , CDs are used extensively as food additives for stabilization of flavors, elimination of undesired tastes or compounds such as cholesterol, and in preventing microbiological contaminations and browning reactions. Their capability to form inclusion complexes plays a crucial role in enhancing the quality and safety of food products (Astray et al., 2009).
Environmental applications of cyclodextrins also highlight their versatility. Cyclodextrins can significantly modify the properties of materials with which they complex due to their molecular complexation phenomena, finding use in industrial products, technologies, and analytical methods. Their negligible cytotoxic effects make them suitable for applications in drug carriers, cosmetics, packaging, textiles, separation processes, environment protection, fermentation, and catalysis (Valle, 2004).
Biotechnological and Therapeutic Applications
Biotechnological applications of cyclodextrins extend to pharmaceuticals, with a major emphasis on drug delivery systems. CDs' ability to form complexes with and solubilize many water-insoluble compounds makes them critical in developing advanced dosage forms for therapeutically important peptides, proteins, and oligonucleotides. Their interaction with cellular membranes highlights their bioadaptability, underscoring their potential as carriers for the next generation of drugs (Singh, Sharma, & Banerjee, 2002).
Safety and Hazards
特性
IUPAC Name |
1-cyclopentylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVLTJGOFRLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
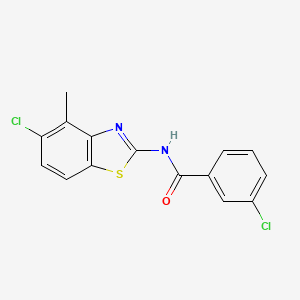
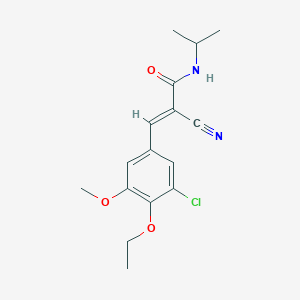
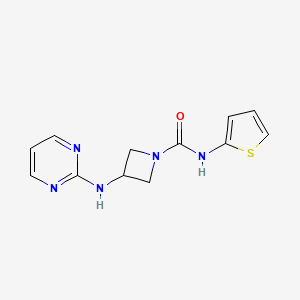
![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
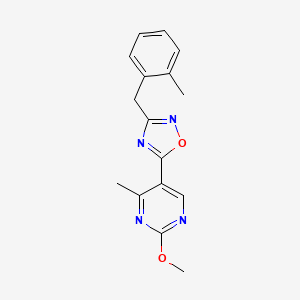
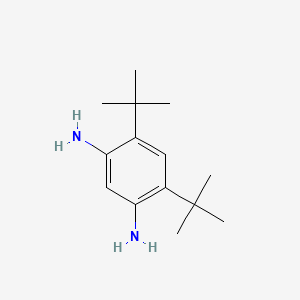
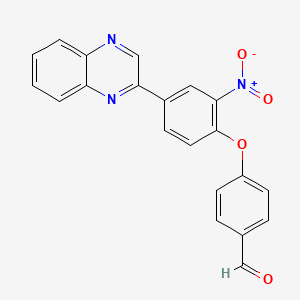
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
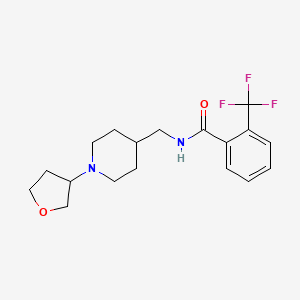
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)

![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)